molecular formula C21H23F3N2O5 B11534816 Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate

Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate

Cat. No.: B11534816
M. Wt: 440.4 g/mol
InChI Key: CBPHJYOBWWRXAE-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxyphenylethylamine with a trifluoromethyl ketone derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another similar compound with a carboxylic acid group instead of the ester group.

Uniqueness

Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate is unique due to its combination of functional groups, including the trifluoromethyl and phenylformamido groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H23F3N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 2-benzamido-2-[2-(3,4-dimethoxyphenyl)ethylamino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C21H23F3N2O5/c1-29-16-10-9-14(13-17(16)30-2)11-12-25-20(19(28)31-3,21(22,23)24)26-18(27)15-7-5-4-6-8-15/h4-10,13,25H,11-12H2,1-3H3,(H,26,27)

InChI Key

CBPHJYOBWWRXAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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